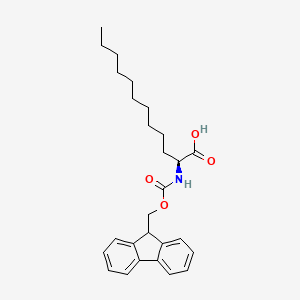
(2S)-2-(Fmoc-amino)dodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Fmoc-amino)dodecanoic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of dodecanoic acid. This compound is commonly used in peptide synthesis due to the stability and ease of removal of the Fmoc group under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino terminus of peptides.
作用機序
Target of Action
The primary targets of Fmoc-L-2Ado-OH are amino acids and short peptides . The compound is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which has a significant impact on the self-assembly features of these biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
Fmoc-L-2Ado-OH interacts with its targets through a process of self-assembly . The Fmoc group’s hydrophobicity and aromaticity drive this assembly, leading to the formation of functional materials . This interaction is crucial for the compound’s potential applications .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-2Ado-OH primarily involve the self-organization of functional molecules . This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects of these pathways are related to various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
The compound’s self-assembly features and stability suggest potential implications for its bioavailability .
Result of Action
The molecular and cellular effects of Fmoc-L-2Ado-OH’s action are primarily seen in its ability to form functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-L-2Ado-OH can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the system . Furthermore, the compound’s chemoselective reaction in the presence of ambident nucleophiles suggests that its action can be influenced by the chemical environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: (2S)-2-(Fmoc-amino)dodecanoic acid can undergo various chemical reactions, including:
Substitution: The Fmoc group can be removed using a base such as piperidine, leading to the formation of the free amino group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Piperidine, triethylamine
Major Products Formed:
Oxidation: Oxidized derivatives of dodecanoic acid
Reduction: Reduced alcohol derivatives
Substitution: Free amino dodecanoic acid
科学的研究の応用
Chemistry: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in peptide synthesis as a building block for the preparation of various peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme kinetics .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of vaccines and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as hydrogels and nanomaterials .
類似化合物との比較
(2S)-2-(Boc-amino)dodecanoic acid: Uses a tert-butyloxycarbonyl (Boc) group as a protecting group.
(2S)-2-(Cbz-amino)dodecanoic acid: Uses a benzyloxycarbonyl (Cbz) group as a protecting group.
(2S)-2-(Alloc-amino)dodecanoic acid: Uses an allyloxycarbonyl (Alloc) group as a protecting group.
Comparison:
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
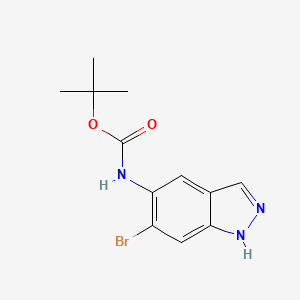
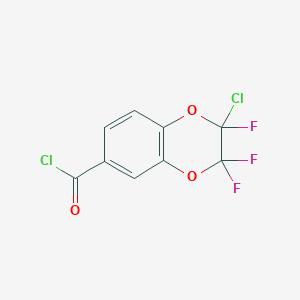
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
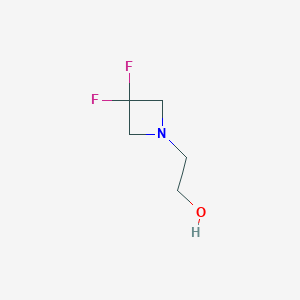
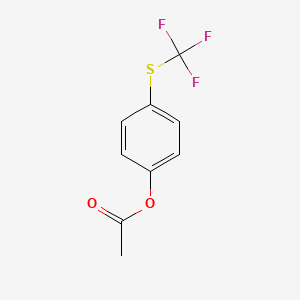
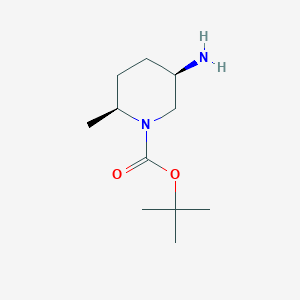
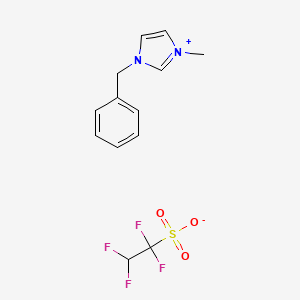
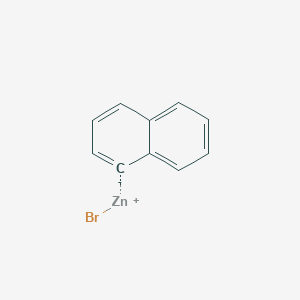
![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
